molecular formula C13H9F2NO2 B572326 Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate CAS No. 1365273-04-6

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate

Cat. No.: B572326
CAS No.: 1365273-04-6
M. Wt: 249.217
InChI Key: KLKCIBLYZCJPLZ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a high-purity, fluorinated aromatic ester building block specifically designed for research applications in medicinal chemistry and drug discovery. This compound features a benzoate core strategically substituted with a fluorine atom and a 3-fluoropyridin-2-yl moiety, creating a multifunctional scaffold ideal for constructing more complex molecules. The presence of multiple fluorine atoms and a nitrogen-containing heterocycle is characteristic of compounds developed for pharmaceutical targeting, as these features can significantly influence a molecule's potency, metabolic stability, and membrane permeability .Fluorinated benzoate derivatives analogous to this compound serve as critical intermediates in the synthesis of potential therapeutic agents. Research indicates that such structurally similar compounds are investigated as potent antagonists for various receptors . The specific spatial arrangement of its fluorine atoms and the pyridine ring makes it a valuable template for creating candidate molecules in discovery programs for central nervous system (CNS) disorders and other disease areas. Furthermore, the methyl ester functional group provides a versatile handle for further synthetic manipulation, such as hydrolysis to the corresponding carboxylic acid or transesterification, enabling its integration into larger molecular architectures .This product is intended for use in laboratory research only. It is supplied with comprehensive analytical data to ensure identity and purity. Researchers can leverage this compound to explore new chemical space in agrochemical and materials science research, where fluorinated compounds are increasingly valued for their unique electronic and physical properties. This compound is presented as a key building block to stimulate innovation in synthetic methodology and the development of novel bioactive compounds.

Properties

IUPAC Name

methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO2/c1-18-13(17)9-5-8(6-10(14)7-9)12-11(15)3-2-4-16-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKCIBLYZCJPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742933
Record name Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365273-04-6
Record name Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 3-Fluoro-5-(3-Fluoropyridin-2-yl)Benzoic Acid

The most straightforward method involves esterifying 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid with methanol under acidic conditions.

Reaction Conditions:

  • Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Solvent: Excess methanol (serving as both reactant and solvent)

  • Temperature: Reflux (~65°C)

  • Time: 6–12 hours

The reaction follows a nucleophilic acyl substitution mechanism, where the acid’s carbonyl oxygen is protonated, enhancing electrophilicity for methanol attack. Post-reaction, the mixture is neutralized, and the ester is isolated via distillation or recrystallization.

Key Data:

ParameterValue
Yield (Lab Scale)70–85%
Purity (After Workup)≥95% (HPLC)
ByproductWater

Suzuki-Miyaura Cross-Coupling

An alternative route employs the Suzuki-Miyaura reaction to couple a boronic acid derivative with a halogenated benzoate ester. This method is advantageous for introducing the pyridine moiety late in the synthesis.

Step 1: Synthesis of Methyl 3-Fluoro-5-Bromobenzoate

  • Bromination of methyl 3-fluorobenzoate using N-bromosuccinimide (NBS) under radical initiation.

Step 2: Cross-Coupling with 3-Fluoropyridin-2-ylboronic Acid

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent: Dimethoxyethane (DME)/Water (4:1)

  • Temperature: 80–90°C

Key Data:

ParameterValue
Coupling Yield60–75%
Turnover Frequency (TOF)15–20 h⁻¹
Pd Leaching<1 ppm

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. The esterification route is preferred due to fewer steps and lower catalyst costs.

Process Optimization

Reactor Design:

  • Continuous-flow reactors enhance heat transfer and reduce reaction time.

  • Residence Time: 2–3 hours at 70°C.

Catalyst Recycling:

  • Sulfuric acid is neutralized with Ca(OH)₂, generating CaSO₄ (filterable byproduct).

  • Methanol is recovered via fractional distillation (≥98% purity).

Economic Metrics:

MetricValue
Production Cost (kg⁻¹)$120–$150
Annual Capacity10–50 metric tons
E-Factor (Waste)3.5–4.2

Comparative Analysis of Methods

ParameterEsterificationSuzuki Coupling
Steps 12
Catalyst Cost Low (H₂SO₄)High (Pd-based)
Yield Higher (70–85%)Moderate (60–75%)
Scalability ExcellentModerate
Purity ≥95%≥90%

Advanced Modifications and Derivatives

Fluorine Position Tuning

The fluorine atoms’ positions on the benzoate and pyridine rings can be adjusted using directed ortho-metalation (DoM) strategies. For example, lithiation of methyl 3-fluorobenzoate with LDA (lithium diisopropylamide) followed by quenching with electrophiles enables selective functionalization.

Prodrug Synthesis

The ester group serves as a prodrug motif, hydrolyzing in vivo to the active carboxylic acid. Alkaline hydrolysis (NaOH, H₂O/EtOH) yields 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid, a potential kinase inhibitor intermediate.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridine Carboxylates

The compound belongs to a class of methyl pyridine carboxylates with fluorine substitutions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Molecular Weight (g/mol) Purity Key Applications
Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate 1365273-04-6 3-F, 5-(3-F-pyridin-2-yl) Not reported 98% Pharmaceutical intermediates
Methyl 6-fluoro-4-(isopropylamino)pyridine-3-carboxylate 2187434-95-1 6-F, 4-(isopropylamino) Not reported 95% Kinase inhibitor research
Methyl 5-fluoro-6-methoxynicotinate 953780-40-0 5-F, 6-OCH₃ Not reported 95% Agrochemical synthesis
Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate Not provided 2-O-(3-Cl-5-CF₃-pyridin-2-yl) 331.67 Not reported Lab-scale organic synthesis
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Not provided 3-Cl, 5-CF₃ Not reported High Production-scale chemical synthesis
Key Observations :
  • Fluorine vs. Chlorine/Trifluoromethyl Substitutions : While the target compound uses fluorine to modulate electronic effects, analogues like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate employ bulkier substituents (Cl, CF₃), which may enhance steric hindrance or lipophilicity in drug design .

Physicochemical and Toxicological Comparisons

Research Findings and Gaps

  • Synthetic Accessibility : The target compound is commercially available at 98% purity, but scalable synthesis protocols remain undocumented .
  • Safety Data : Unlike well-studied alkyl benzoates (e.g., methyl benzoate), fluorinated derivatives lack comprehensive toxicological profiles, posing regulatory challenges .
  • Structure-Activity Relationships (SAR) : Fluorine at the 3-position on pyridine may enhance binding affinity in kinase inhibitors, but comparative studies with chlorinated/trifluoromethyl analogues are needed .

Biological Activity

Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate is a compound of significant interest due to its unique structural features, including dual fluorine atoms and a pyridine moiety. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C13H9F2NO2
  • Molecular Weight: 249.21 g/mol
  • CAS Number: 1365273-04-6
  • Purity: ≥98% .

The biological activity of this compound can be attributed to its role as a boric acid ester intermediate. This compound is known to induce apoptosis in certain cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress. This mechanism is particularly relevant in cancer research, where compounds that can selectively induce cell death in malignant cells are highly sought after .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with a notable effect on breast cancer cells. The compound's ability to disrupt critical signaling pathways, such as NF-κB, enhances its potential as an anticancer agent .

Case Study: In Vitro Growth Inhibition
A study evaluated the compound against a panel of 60 human cancer cell lines. The results demonstrated significant growth inhibition (GI50) across multiple types, particularly in breast and lung cancer cell lines. The compound was effective at concentrations as low as 10510^{-5} M, indicating its potency .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been assessed for antimicrobial activity. Preliminary studies suggest it possesses antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight249.21 g/molVaries
Anticancer ActivityYesVaries; some similar compounds show lower activity
Antimicrobial ActivityYesVaries; many have limited spectrum
MechanismInduces apoptosis via ROS generationVaries; some affect different pathways

Q & A

Q. What are the recommended synthetic routes for Methyl 3-fluoro-5-(3-fluoropyridin-2-yl)benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenated intermediates. A practical approach includes:

Coupling Reactions : Suzuki-Miyaura coupling between fluoropyridine boronic acids and halogenated benzoate esters under Pd catalysis. Optimize using anhydrous solvents (e.g., THF) and inert atmospheres (argon/nitrogen).

Esterification : Carboxylic acid intermediates (e.g., 3-fluoro-5-(3-fluoropyridin-2-yl)benzoic acid) are esterified using methanol and acid catalysts (H₂SO₄ or HCl).

Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) ensures purity.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Use stoichiometric excess (1.2–1.5 eq) of coupling partners to drive reactions to completion.
  • Reference analogous syntheses of fluorinated benzoates for condition optimization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR :
    • ¹H NMR : Expect aromatic proton signals at δ 7.5–8.5 ppm (pyridine ring) and δ 3.9 ppm (methyl ester).
    • ¹⁹F NMR : Distinct peaks for aromatic fluorine atoms at δ -110 to -120 ppm.
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ ions matching the molecular weight (C₁₃H₈F₂NO₂: 267.07 g/mol).
  • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>95%).

Q. What are the documented chemical reactivities of this compound under different experimental conditions?

Methodological Answer:

  • Hydrolysis : The ester group hydrolyzes to carboxylic acid under basic conditions (LiOH/MeOH/H₂O, 60°C). Monitor via pH adjustment and IR (loss of ester C=O at ~1740 cm⁻¹).
  • Nucleophilic Aromatic Substitution : Fluorine atoms on the pyridine ring may undergo substitution with amines or thiols in DMF at 100°C.
  • Photostability : Conduct accelerated degradation studies under UV light (254 nm) to assess stability; use HPLC to quantify degradation products.

Q. Experimental Design :

  • For hydrolysis, use a 1:1:1 ratio of LiOH/MeOH/H₂O at reflux.
  • For substitution, employ 2 eq of nucleophile and monitor via ¹⁹F NMR for fluorine displacement .

Advanced Research Questions

Q. How can researchers design biological activity assays for this compound?

Methodological Answer:

  • Receptor Binding Assays : Use fluorescence polarization or SPR to measure affinity for kinases or GPCRs.
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa).

Q. Data Interpretation :

  • Compare results to known fluorinated drugs (e.g., ciprofloxacin) for structure-activity insights .

Q. What computational approaches predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to fluorine atoms.
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential maps for nucleophilic attack sites.
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability in lipid bilayers.

Case Study :
Docking studies of analogous fluoropyridines showed π-π stacking with tyrosine residues and halogen bonding .

Q. How can contradictions in stability/reactivity data be resolved?

Methodological Answer:

  • Controlled Degradation Studies : Expose the compound to varied pH (2–12), temperatures (4–80°C), and light conditions. Analyze degradation products via LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data.
  • Cross-Validation : Compare NMR (quantitative ¹⁹F) and HPLC results to rule out method-specific artifacts.

Example :
Discrepancies in ester hydrolysis rates may arise from trace metal impurities; use chelating agents (EDTA) in buffers .

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